

physical and chemical properties of 6-Methyl-1H-pyrrolo[2,3-b]pyridine

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Compound of Interest

Compound Name: 6-Methyl-1H-pyrrolo[2,3-B]pyridine

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An In-depth Technical Guide to 6-Methyl-1H-pyrrolo[2,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 6-methyl-7-azaindole, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.^[1] Its rigid bicyclic scaffold, composed of fused pyrrole and pyridine rings, serves as a versatile building block for the synthesis of a diverse array of functional molecules.^[2] This guide provides a comprehensive overview of the physical and chemical properties of **6-Methyl-1H-pyrrolo[2,3-b]pyridine**, along with experimental methodologies and its relevance in contemporary drug discovery.

Physical Properties

The physical characteristics of **6-Methyl-1H-pyrrolo[2,3-b]pyridine** are summarized in the table below. These properties are crucial for its handling, purification, and formulation in various applications.

Property	Value	Source
Molecular Formula	C ₈ H ₈ N ₂	[3]
Molecular Weight	132.16 g/mol	[4]
Melting Point	140 °C	[2]
Boiling Point	259.634 °C at 760 mmHg	[2]
Flash Point	112.803 °C	[2]
Density	1.17 g/cm ³	[2]
Vapor Pressure	0.021 mmHg at 25°C	[2]
Refractive Index	1.667	[2]
pKa (Predicted)	7.71 ± 0.40	[2]
Appearance	Solid	[5]
Solubility	N/A	[2]
Storage Temperature	2-8°C	[2]

Chemical Properties and Reactivity

The chemical behavior of **6-Methyl-1H-pyrrolo[2,3-b]pyridine** is dictated by the interplay of the electron-rich pyrrole ring and the electron-deficient pyridine ring. This unique electronic nature makes it a valuable synthon for creating complex molecular architectures.[1]

Electrophilic Aromatic Substitution

The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. Electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to occur preferentially at the C3 position of the pyrrole ring, which is the most electron-rich and sterically accessible site. The pyridine ring, being electron-deficient, is less reactive towards electrophiles.[6][7]

Nucleophilic Aromatic Substitution

The pyridine ring of the 7-azaindole scaffold is susceptible to nucleophilic aromatic substitution (SNA_r), particularly when activated by electron-withdrawing groups or when a good leaving group is present. Nucleophilic attack typically occurs at the C4 and C6 positions of the pyridine ring.^{[6][8]}

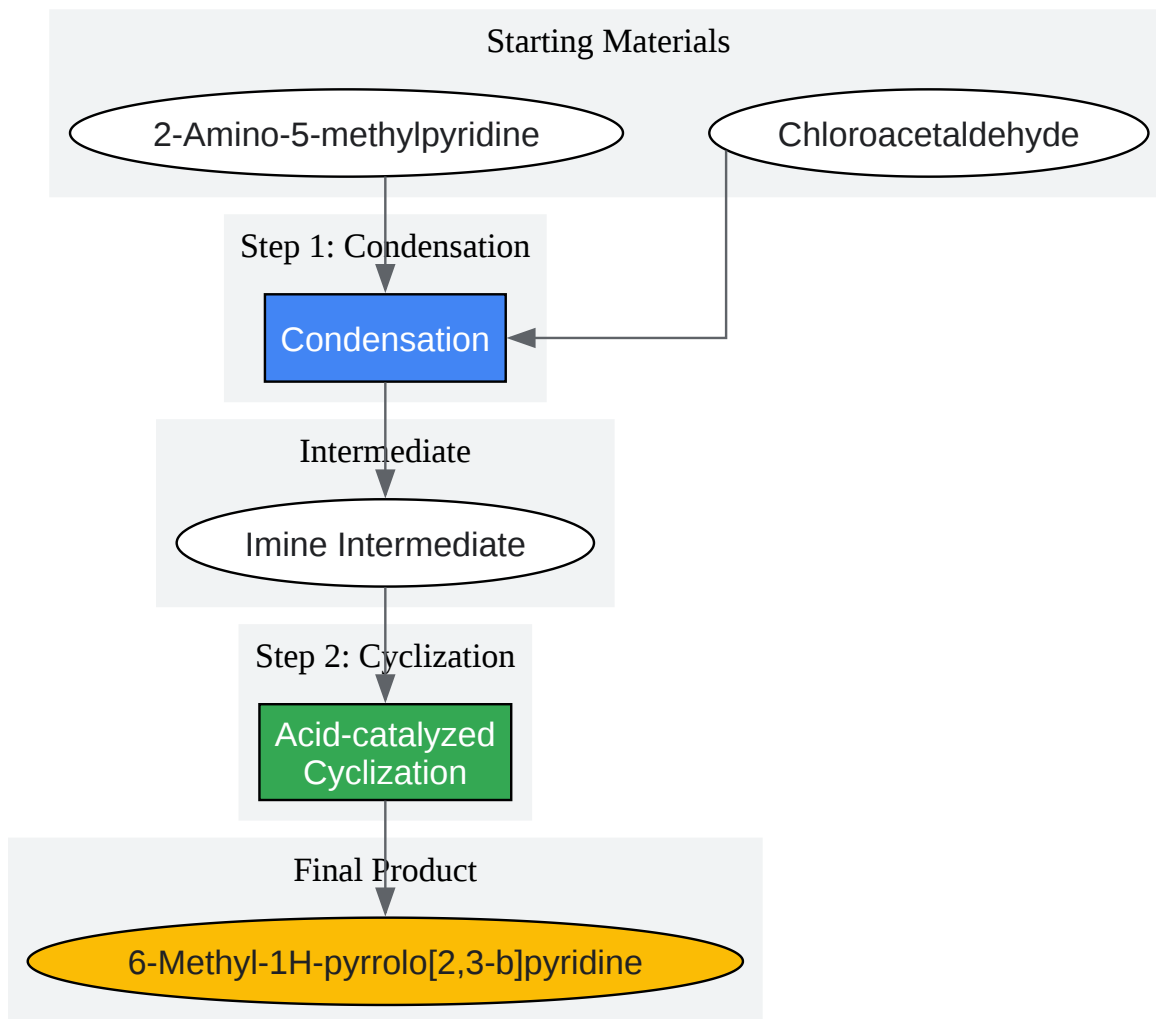
Reactivity as a Synthetic Building Block

6-Methyl-1H-pyrrolo[2,3-b]pyridine serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. Its unique structure allows for modifications at multiple positions, enabling the fine-tuning of pharmacological properties.^[2] It is a key component in the development of kinase inhibitors and other targeted therapies.

Experimental Protocols

Synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine

While a specific, detailed, one-pot synthesis for **6-Methyl-1H-pyrrolo[2,3-b]pyridine** is not readily available in a single source, a representative synthetic approach can be constructed based on established methods for 7-azaindole synthesis, such as the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions. A plausible synthetic workflow is outlined below.



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A plausible synthetic route to the target compound.

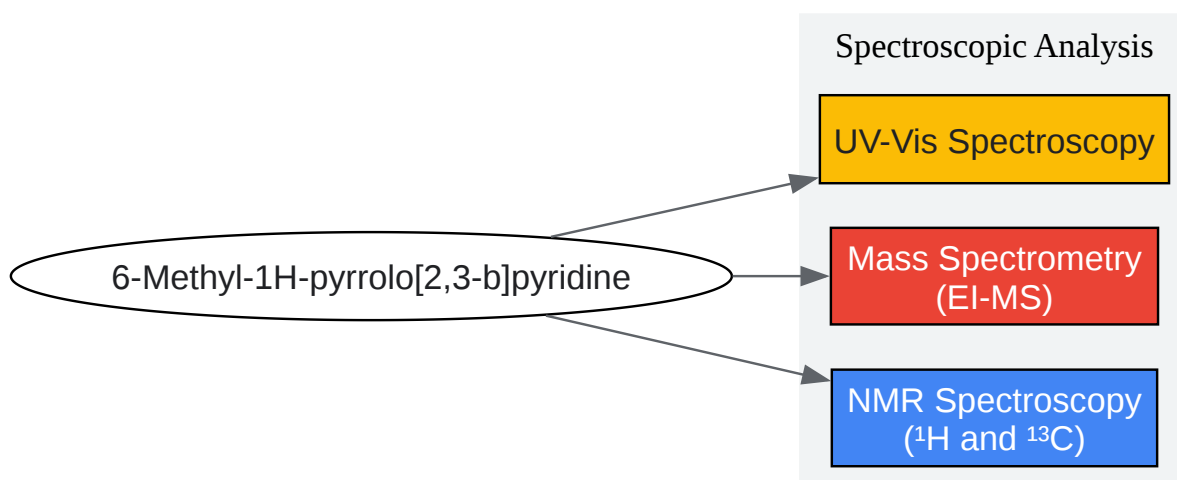
General Procedure:

- Condensation: 2-Amino-5-methylpyridine is reacted with chloroacetaldehyde in a suitable solvent to form an imine intermediate.
- Cyclization: The intermediate undergoes an acid-catalyzed intramolecular cyclization, followed by elimination of water, to yield the final product, **6-Methyl-1H-pyrrolo[2,3-b]pyridine**.

- Purification: The crude product is then purified using standard techniques such as column chromatography or recrystallization.

Spectroscopic Characterization

Standard spectroscopic techniques are employed to confirm the identity and purity of **6-Methyl-1H-pyrrolo[2,3-b]pyridine**.



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Standard workflow for spectroscopic characterization.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings, as well as a singlet for the methyl group protons. The chemical shifts and coupling constants provide valuable information about the electronic environment and connectivity of the protons.
 - ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight unique carbon atoms in the molecule, including the methyl carbon and the carbons of the heterocyclic rings.
- Mass Spectrometry (MS):

- Electron Ionization (EI-MS): The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (132.16 g/mol). The fragmentation pattern can provide further structural information, with common losses including the methyl group and cleavage of the heterocyclic rings.[\[9\]](#)
- UV-Vis Spectroscopy:
 - The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, will exhibit absorption bands corresponding to the $\pi \rightarrow \pi^*$ electronic transitions within the aromatic system.[\[4\]](#)[\[10\]](#)

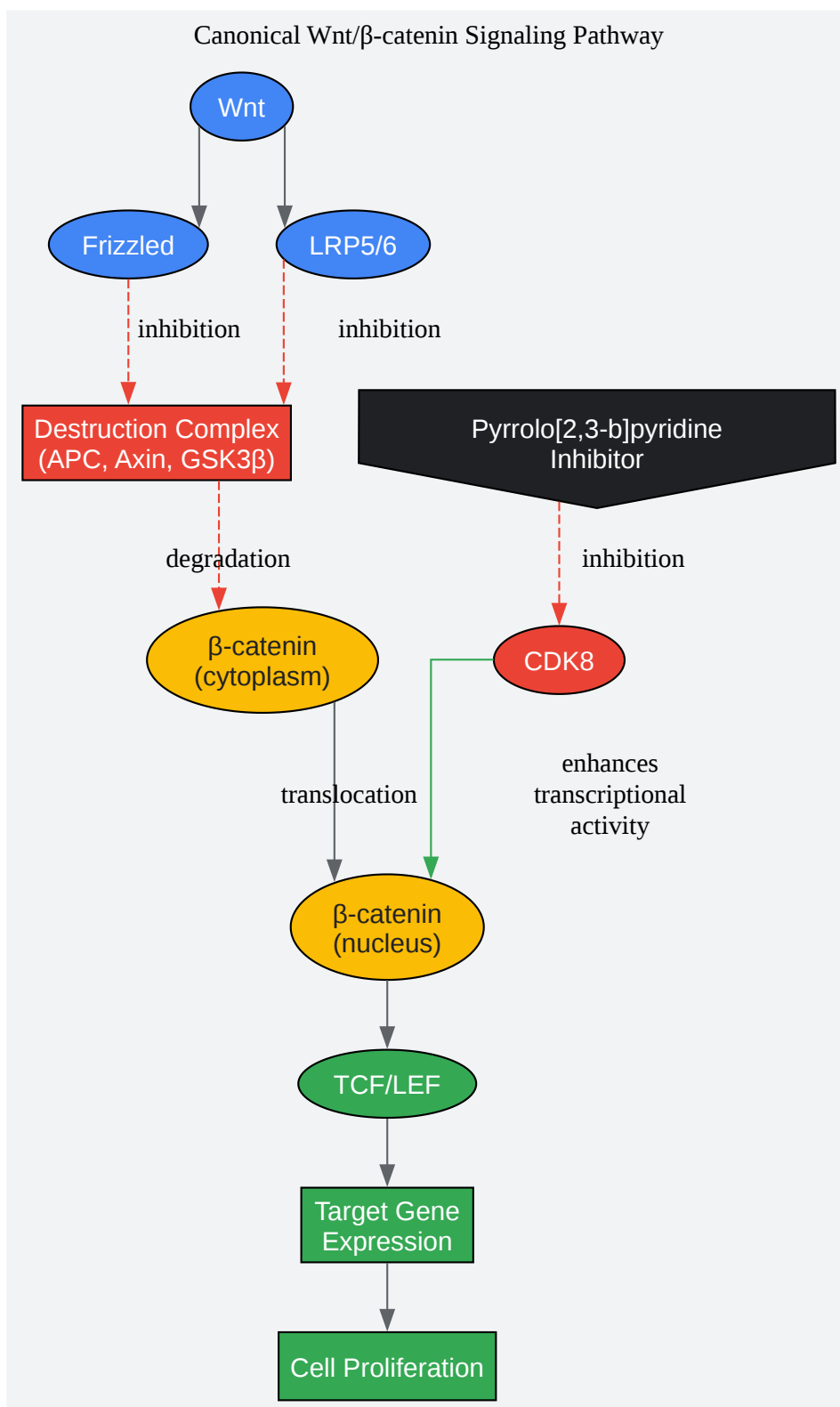
Role in Drug Discovery and Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets.[\[11\]](#) Derivatives of this scaffold have been investigated as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways.

Inhibition of CDK8 and the Wnt/ β -catenin Signaling Pathway

One notable application of pyrrolo[2,3-b]pyridine derivatives is in the inhibition of Cyclin-Dependent Kinase 8 (CDK8).[\[12\]](#)[\[13\]](#) CDK8 is a component of the Mediator complex, which plays a crucial role in regulating gene transcription.[\[14\]](#) In several cancers, particularly colorectal cancer, the Wnt/ β -catenin signaling pathway is aberrantly activated, leading to uncontrolled cell proliferation.[\[15\]](#)[\[16\]](#)

CDK8 has been identified as a positive regulator of the Wnt/ β -catenin pathway.[\[12\]](#) By phosphorylating various downstream targets, CDK8 enhances the transcriptional activity of β -catenin, a key effector of the Wnt pathway.[\[15\]](#) Therefore, inhibiting CDK8 with small molecules based on the pyrrolo[2,3-b]pyridine scaffold presents a promising therapeutic strategy to downregulate Wnt signaling and suppress tumor growth.[\[12\]](#)[\[13\]](#)



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Inhibition of the Wnt/ β -catenin pathway by a pyrrolopyridine-based CDK8 inhibitor.

Conclusion

6-Methyl-1H-pyrrolo[2,3-b]pyridine is a valuable heterocyclic compound with a rich chemical profile that makes it highly relevant to researchers in drug discovery and materials science. Its versatile reactivity allows for the synthesis of complex molecules with diverse biological activities. The role of its derivatives as kinase inhibitors, particularly in the context of the Wnt/ β -catenin signaling pathway, highlights its potential for the development of novel therapeutics. This guide provides a foundational understanding of the key physical and chemical properties of **6-Methyl-1H-pyrrolo[2,3-b]pyridine**, which is essential for its effective utilization in research and development.

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References

- 1. researchgate.net [researchgate.net]
- 2. 1H-PYRROLO[2,3-B]PYRIDINE, 2-METHYL-(23612-48-8) 1H NMR [m.chemicalbook.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. researchgate.net [researchgate.net]
- 5. 6-Methyl-1H-pyrrolo[2,3-b]pyridine | C₈H₈N₂ | CID 11457716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. 6-methyl-1H-pyrrolo[2,3-b]pyridine| Ambeed [ambeed.com]
- 12. benchchem.com [benchchem.com]

- 13. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 14. What are the therapeutic applications for CDK8 inhibitors? [synapse.patsnap.com]
- 15. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genomic insights into WNT/ β -catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
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